N'-hydroxy-1-methoxycyclopentane-1-carboximidamide
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Overview
Description
N’-hydroxy-1-methoxycyclopentane-1-carboximidamide is a chemical compound with the molecular formula C7H14N2O2 and a molecular weight of 158.2 g/mol . It is known for its unique structure, which includes a cyclopentane ring substituted with a methoxy group and a carboximidamide group. This compound is used in various research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-1-methoxycyclopentane-1-carboximidamide typically involves the reaction of cyclopentanone with hydroxylamine to form the corresponding oxime.
Industrial Production Methods
Industrial production methods for N’-hydroxy-1-methoxycyclopentane-1-carboximidamide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-1-methoxycyclopentane-1-carboximidamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
N’-hydroxy-1-methoxycyclopentane-1-carboximidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-hydroxy-1-methoxycyclopentane-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- N’-hydroxy-1-methoxycyclohexane-1-carboximidamide
- N’-hydroxy-1-methoxycyclobutane-1-carboximidamide
- N’-hydroxy-1-methoxycycloheptane-1-carboximidamide
Uniqueness
N’-hydroxy-1-methoxycyclopentane-1-carboximidamide is unique due to its specific ring size and substitution pattern. The presence of the methoxy group and the carboximidamide group on the cyclopentane ring imparts distinct chemical and biological properties that differentiate it from similar compounds .
Properties
Molecular Formula |
C7H14N2O2 |
---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
N'-hydroxy-1-methoxycyclopentane-1-carboximidamide |
InChI |
InChI=1S/C7H14N2O2/c1-11-7(6(8)9-10)4-2-3-5-7/h10H,2-5H2,1H3,(H2,8,9) |
InChI Key |
MHCCEHOHBXVCNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCCC1)C(=NO)N |
Origin of Product |
United States |
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